

Evandamine chemical structure and properties

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Compound of Interest

Compound Name: Evandamine

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Evodiamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evodiamine, a naturally occurring indole alkaloid extracted from the fruit of *Evodia rutaecarpa*, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological activities of evodiamine. A primary focus is placed on its mechanisms of action in critical cellular signaling pathways, particularly those relevant to cancer and inflammation. Detailed experimental protocols for the isolation, synthesis, and biological evaluation of evodiamine are provided to facilitate further research and development. All quantitative data are presented in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical Structure and Physicochemical Properties

Evodiamine is a pentacyclic indole alkaloid with the chemical formula $C_{19}H_{17}N_3O$.^[1] Its structure features a fused ring system, contributing to its unique biological activities.

Table 1: Chemical Identifiers of Evodiamine

Identifier	Value
IUPAC Name	(1S)-21-methyl-3,13,21-triazapentacyclo[11.8.0.0 ² , ¹⁰ .0 ⁴ , ⁹ .0 ¹⁵ , ²⁰]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one[2]
CAS Number	518-17-2[2]
Molecular Formula	C ₁₉ H ₁₇ N ₃ O[1][2]
SMILES	CN1C2=CC=CC=C2C(=O)N3CC4=C(C13)NC5=CC=CC=C54
InChI	InChI=1S/C19H17N3O/c1-21-16-9-5-3-7-14(16)19(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)18(21)22/h2-9,18,20H,10-11H2,1H3[1]

Table 2: Physicochemical Properties of Evodiamine

Property	Value	Reference
Molecular Weight	303.36 g/mol	[2]
Appearance	Off-white to light yellow solid	[3]
Melting Point	270-271 °C	[3]
Solubility	Soluble in DMSO (up to 5 mg/ml); sparingly soluble in ethanol and methanol; practically insoluble in water.	[3]
Storage	Stable for 1 year from date of purchase as supplied. Solutions in DMSO may be stored at -20°C for up to 2 months.	[3]

Table 3: Spectroscopic Data of Evodiamine

Spectroscopic Technique	Key Data
UV-Vis	λ_{max} (in Methanol): 225 nm
^1H NMR	Spectra available from various databases.
^{13}C NMR	Spectra available from various databases.
Mass Spectrometry	Molecular Ion Peak (M+H) $^{+}$: ~304.14 m/z

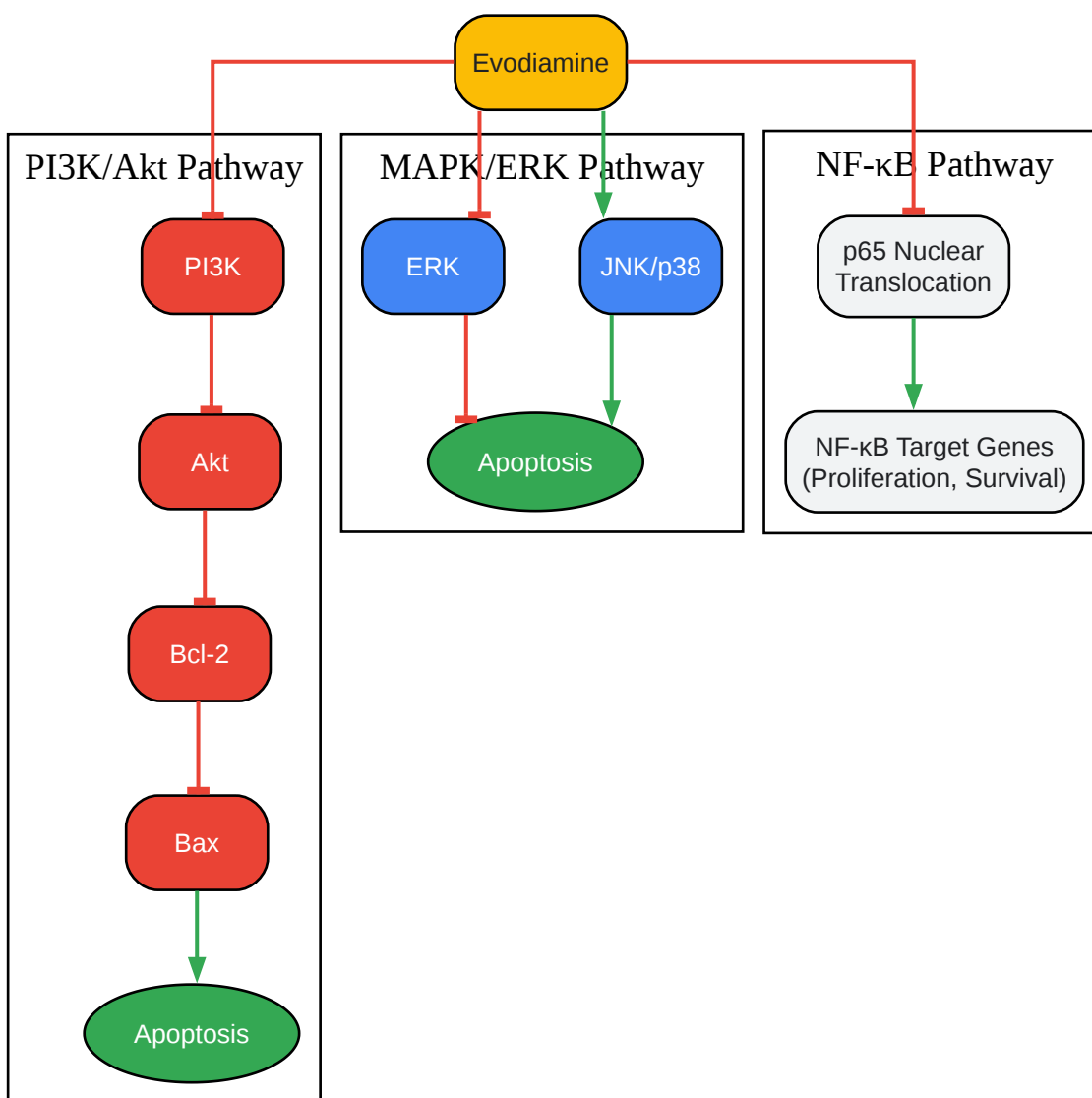
Pharmacological Properties and Signaling Pathways

Evodiamine exhibits a wide range of pharmacological effects, including anti-cancer, anti-inflammatory, anti-obesity, and neuroprotective activities. Its mechanisms of action are multi-faceted, often involving the modulation of key cellular signaling pathways.

Anti-Cancer Activity

Evodiamine has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its anti-cancer mechanisms are primarily attributed to its ability to interfere with the following signaling pathways:

- PI3K/Akt Pathway:** Evodiamine has been shown to suppress the phosphorylation of PI3K and Akt, leading to the inhibition of downstream survival signals and the induction of apoptosis.^{[4][5]} This is often accompanied by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.^[4]
- MAPK/ERK Pathway:** Evodiamine can modulate the MAPK/ERK pathway, though its effects appear to be cell-type dependent. In some cancer cells, it inhibits ERK phosphorylation, while in others, it can induce apoptosis through the activation of JNK and p38 MAPKs.^{[4][6]}
- NF- κ B Pathway:** Evodiamine can inhibit the activation of the NF- κ B pathway by preventing the translocation of the p65 subunit into the nucleus.^[7] This leads to the downregulation of NF- κ B target genes involved in inflammation, cell survival, and proliferation.

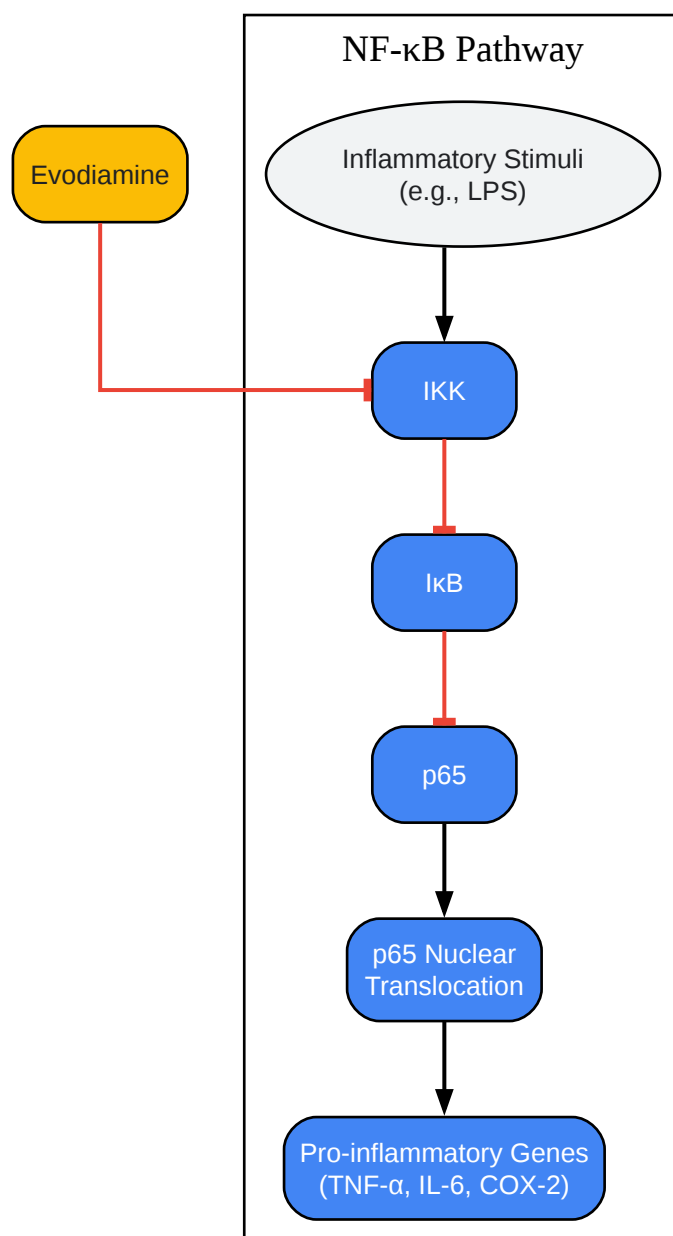


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Caption: Evodiamine's anti-cancer signaling pathways.

Anti-Inflammatory Activity

Evodiamine exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. By preventing the phosphorylation of IκB and the subsequent nuclear translocation of p65, evodiamine reduces the expression of pro-inflammatory cytokines and enzymes such as TNF-α, IL-6, and COX-2.



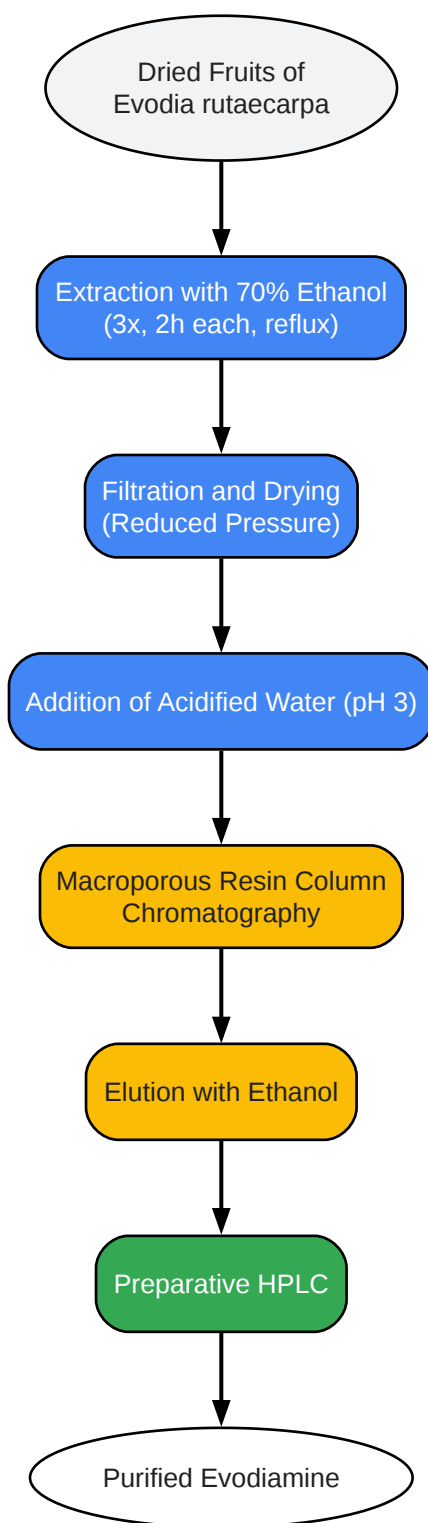
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Caption: Evodiamine's anti-inflammatory signaling pathway.

Experimental Protocols

Isolation of Evodiamine from *Evodia rutaecarpa*

This protocol describes a general procedure for the extraction and purification of evodiamine from the dried fruits of *Evodia rutaecarpa*.



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Caption: Workflow for the isolation of evodiamine.

Protocol:

- **Extraction:** The dried and powdered fruits of *Evodia rutaecarpa* are extracted with 8 volumes of 70% ethanol under reflux for 2 hours. This process is repeated three times.^[1]
- **Filtration and Concentration:** The combined ethanol extracts are filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.^[1]
- **Acid-Base Extraction:** The crude extract is suspended in acidified water (pH 3). This solution is then passed through a macroporous resin column.^[1]
- **Column Chromatography:** The column is washed with water to remove impurities. Evodiamine is then eluted with ethanol.^[1]
- **Purification:** The ethanol eluate is concentrated and further purified by preparative high-performance liquid chromatography (HPLC). A C18 column is typically used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.

Chemical Synthesis of Evodiamine

Several methods for the chemical synthesis of evodiamine have been reported. One common approach involves the condensation of tryptamine with N-methylisatoic anhydride.

Protocol Outline:

- **Preparation of Tryptamine:** Tryptamine can be prepared by the catalytic hydrogenation of indole acetonitrile using a palladium on carbon catalyst.^[3]
- **Formylation of Tryptamine:** Tryptamine is reacted with ethyl formate in dichloromethane to undergo a formylation reaction.^[3]
- **Cyclization:** Trifluoroacetic acid is added to the reaction mixture to induce cyclization.^[3]
- **Preparation of the Second Intermediate:** N-methylantranilic acid is reacted with excess ethyl chloroformate under reflux to form another key intermediate.^[3]
- **Condensation:** The two intermediates are subjected to a condensation reaction in a non-polar solvent system to yield evodiamine.^[3]

Cell Viability Assay (MTT Assay)

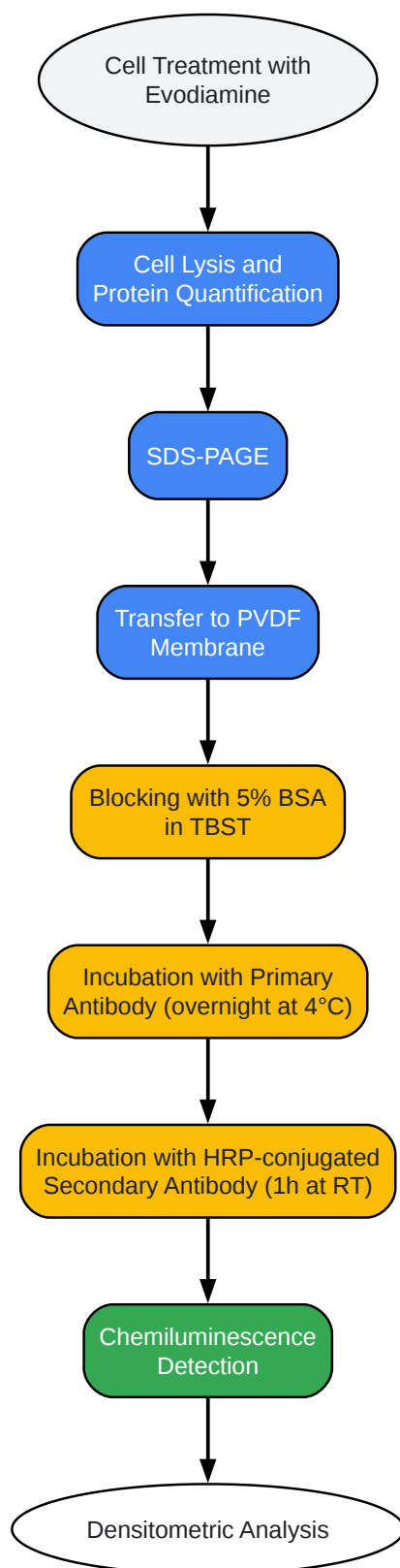
This protocol is used to assess the cytotoxic effects of evodiamine on cancer cells.[4][5]

Protocol:

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a density of 1×10^4 cells per well and cultured overnight.[4][5]
- **Treatment:** The cells are treated with various concentrations of evodiamine (e.g., 0.2, 0.5, 1.0, 2.5, 5.0, 10, 20, and 40 μM) for 24 to 48 hours.[4][5]
- **MTT Addition:** After the treatment period, 20 μL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[4][5]
- **Formazan Solubilization:** The medium is removed, and 150 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[4][5]
- **Absorbance Measurement:** The absorbance is measured at 490 nm using a microplate reader.[4][5]

Western Blot Analysis for Signaling Pathway Modulation

This protocol details the procedure for analyzing the effect of evodiamine on the phosphorylation of key proteins in the PI3K/Akt and MAPK/ERK pathways.



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Caption: General workflow for Western blot analysis.

Protocol:

- **Cell Lysis:** After treatment with evodiamine, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** The protein concentration of the lysates is determined using a BCA protein assay kit.
- **SDS-PAGE:** Equal amounts of protein (20-40 μ g) are separated by SDS-polyacrylamide gel electrophoresis.
- **Membrane Transfer:** The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
- **Blocking:** The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[\[8\]](#)
- **Primary Antibody Incubation:** The membrane is incubated overnight at 4°C with primary antibodies against the proteins of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, p65, I κ B). Recommended dilutions are typically between 1:100 and 1:400 for p65 and 1:2000 for phospho-ERK.[\[9\]](#)[\[10\]](#)
- **Secondary Antibody Incubation:** The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.[\[8\]](#)
- **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- **Analysis:** The band intensities are quantified by densitometry.

Conclusion

Evodiamine is a promising natural product with significant potential for drug development, particularly in the areas of oncology and inflammatory diseases. Its ability to modulate multiple key signaling pathways underscores its therapeutic potential. This guide provides a comprehensive resource for researchers, summarizing the current knowledge on evodiamine's

chemical and biological properties and offering detailed experimental protocols to facilitate further investigation into its mechanisms of action and therapeutic applications. Continued research is warranted to fully elucidate its pharmacological profile and to translate these preclinical findings into clinical benefits.

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